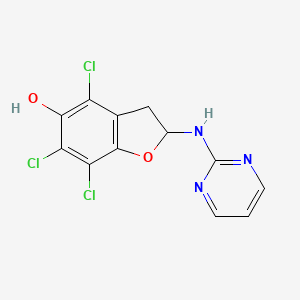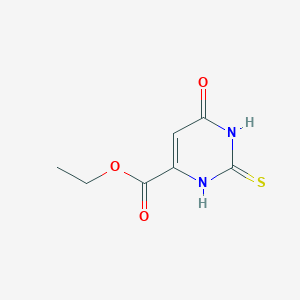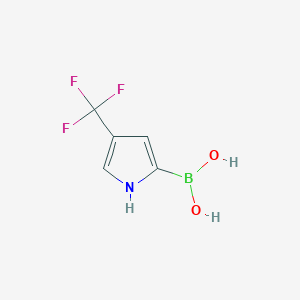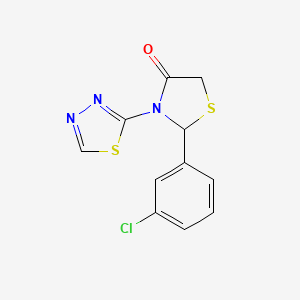
4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a thiadiazole ring and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine
In medicine, research focuses on its potential anticancer properties. The compound may interfere with cancer cell proliferation and induce apoptosis, making it a subject of interest for cancer therapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidine
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one may exhibit unique biological activities due to the presence of the thiazolidinone ring. This structural feature can influence its interaction with biological targets and its overall pharmacological profile.
特性
CAS番号 |
106145-93-1 |
|---|---|
分子式 |
C11H8ClN3OS2 |
分子量 |
297.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2 |
InChIキー |
HNMBDAKPQMCDCN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


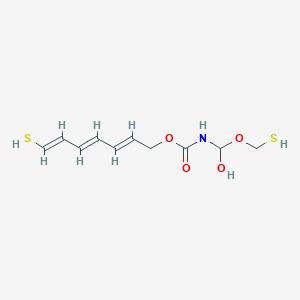
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
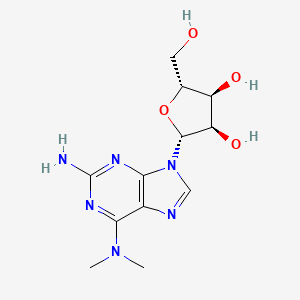
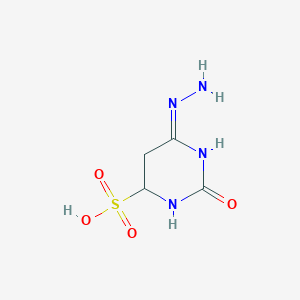
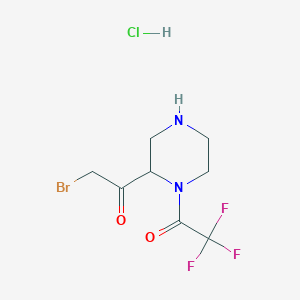
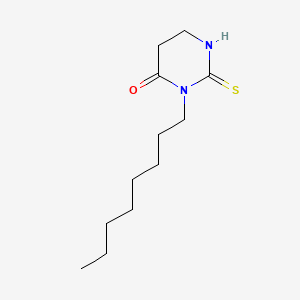
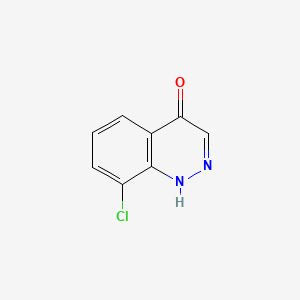
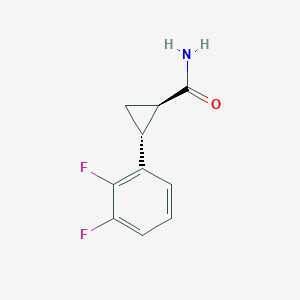
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
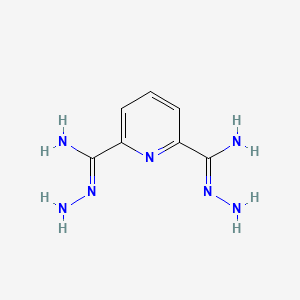
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
